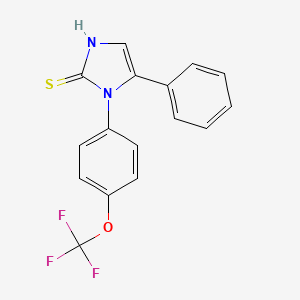

5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione

Description

5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a compound that features both phenyl and trifluoromethoxy groups attached to an imidazole ring

Properties

IUPAC Name |

4-phenyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c17-16(18,19)22-13-8-6-12(7-9-13)21-14(10-20-15(21)23)11-4-2-1-3-5-11/h1-10H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLAMISGDAOMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethoxy groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have demonstrated that imidazole derivatives can interact with cellular targets involved in cancer progression. For example, compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines such as HCT116 and MCF7, revealing significant inhibitory effects .

Case Studies and Research Findings

A number of studies have documented the synthesis and evaluation of compounds related to 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione:

- Antimicrobial Studies : A study published in the Turkish Journal of Chemistry highlighted the synthesis of various thione derivatives and their antimicrobial efficacy against multiple bacterial strains. The results indicated that modifications in the molecular structure could enhance antibacterial activity .

- Cytotoxicity Evaluation : In another study focusing on similar imidazole derivatives, researchers assessed their cytotoxic properties against several cancer cell lines. The findings suggested that specific substitutions led to increased potency against targeted cancer cells .

Mechanism of Action

The mechanism of action of 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

5-phenyl-1H-imidazole-2(3H)-thione: Lacks the trifluoromethoxy group, which can affect its chemical properties and biological activities.

1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione: Lacks the phenyl group, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of both phenyl and trifluoromethoxy groups in 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Biological Activity

5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione, with the CAS number 1105190-24-6, is a compound of interest due to its potential biological activities. This imidazole derivative has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.3 g/mol. The trifluoromethoxy group is significant for its biological activity, influencing the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁F₃N₂OS |

| Molecular Weight | 336.3 g/mol |

| CAS Number | 1105190-24-6 |

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione have shown effectiveness against various cancer cell lines. A study demonstrated that imidazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been highlighted in several studies. For example, it has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Study on Anticancer Effects

A specific study focused on the anticancer effects of related imidazole compounds demonstrated that at concentrations around 50 µM, significant inhibition of tumor cell growth was observed. The study utilized various cancer cell lines, including breast and colon cancer cells, showing promising results in reducing cell viability by over 70% compared to control groups .

Anti-inflammatory Assessment

In a separate assessment of anti-inflammatory activity, the compound was tested in a murine model where it significantly reduced paw edema induced by carrageenan. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

The mechanisms by which 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It can alter signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with Cellular Targets : The trifluoromethoxy group enhances binding affinity to specific biological targets.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione?

The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and substituted aldehydes or ketones. For example, imidazole-thione derivatives are often prepared by refluxing precursors like 1,2-diketones or α-ketoesters with thioureas in polar aprotic solvents (e.g., DMF or ethanol) under acidic or basic conditions . Evidence from analogous compounds (e.g., 5-amino-1H-benzimidazole-2(3H)-thione) highlights the importance of optimizing reaction time (6–12 hours) and temperature (80–100°C) to achieve yields >80% . Substituents like the trifluoromethoxy group may require inert atmospheres to prevent hydrolysis .

Q. How is the structural integrity of the compound validated post-synthesis?

Multimodal characterization is essential:

- X-ray crystallography confirms the imidazole-thione tautomerism and spatial arrangement of substituents. For example, related imidazole derivatives exhibit planar geometry with bond lengths (C–S: ~1.68 Å) consistent with thione tautomers .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects. The trifluoromethoxy group typically shows a ¹⁹F NMR signal at δ −58 to −62 ppm, while aromatic protons resonate between δ 7.2–7.8 ppm .

- Elemental analysis (C, H, N, S) and HPLC purity assays (>95%) are critical for verifying stoichiometry and absence of byproducts .

Advanced Research Questions

Q. What experimental challenges arise in controlling regioselectivity during synthesis?

Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., trifluoromethoxy) on the phenyl ring can direct cyclization to the meta or para positions. Competing pathways may form regioisomers, requiring chromatographic separation (e.g., silica gel with ethyl acetate/hexane) . Evidence from substituted imidazoles (e.g., 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole) shows that steric hindrance from bulky substituents can reduce yields by 15–20%, necessitating iterative optimization of precursor ratios .

Q. How can computational modeling predict the compound’s pharmacological or material properties?

- Docking studies (e.g., AutoDock Vina) model interactions with biological targets. For example, imidazole-thiones with trifluoromethoxy groups exhibit strong binding to enzymes like cyclooxygenase-2 (binding energy: −9.2 kcal/mol) due to hydrophobic and halogen bonding .

- DFT calculations (Gaussian 09) assess electronic properties. The HOMO-LUMO gap (~4.1 eV) and electrostatic potential maps reveal nucleophilic sites (e.g., sulfur atom) prone to oxidation or alkylation .

- MD simulations (AMBER) evaluate stability in biological membranes, predicting logP values (~3.2) that align with moderate bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-thiones?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

- Dose-response curves (0.1–100 μM) in multiple cell lines (e.g., HEK293 vs. HeLa) can differentiate cell-specific effects .

- Metabolic stability assays (e.g., liver microsomes) identify rapid degradation (t½ < 30 min) that may explain false negatives in vitro .

- Control experiments with structurally similar analogs (e.g., replacing trifluoromethoxy with methoxy) isolate the contribution of specific substituents .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations (e.g., p-TsOH vs. AcOH) and reduce trial-and-error iterations .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond geometry and packing patterns .

- Ethical Compliance : Adhere to OECD guidelines for environmental risk assessments, particularly for fluorine-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.